N-[3-(1,5-Dioxaspiro[5.5]undecan-3-yl)propylidene]hydroxylamine
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Overview
Description
N-[3-(1,5-Dioxaspiro[5.5]undecan-3-yl)propylidene]hydroxylamine is a chemical compound characterized by its unique spirocyclic structure. This compound is part of the spiroketal family, which is known for its stability and diverse applications in various fields, including organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1,5-Dioxaspiro[5.5]undecan-3-yl)propylidene]hydroxylamine typically involves the reaction of 1,5-dioxaspiro[5.5]undecane derivatives with hydroxylamine. One common method includes the use of 3-propyl-1,5-dioxaspiro[5.5]undecane-2,4-dione as a starting material, which reacts with hydroxylamine under controlled conditions to form the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process often includes steps such as purification through recrystallization or chromatography to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
N-[3-(1,5-Dioxaspiro[5.5]undecan-3-yl)propylidene]hydroxylamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can participate in substitution reactions where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure optimal reaction rates and yields.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of substituted spiroketal derivatives.
Scientific Research Applications
N-[3-(1,5-Dioxaspiro[5.5]undecan-3-yl)propylidene]hydroxylamine has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-[3-(1,5-Dioxaspiro[5.5]undecan-3-yl)propylidene]hydroxylamine involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
1,5-Dioxaspiro[5.5]undecane: A related spiroketal compound with similar structural features.
3,3-Dimethyl-1,5-dioxaspiro[5.5]undecane: Another spiroketal derivative with different substituents.
1,7-Dioxaspiro[5.5]undecane: A spirocyclic compound with a different ring structure.
Uniqueness
N-[3-(1,5-Dioxaspiro[5.5]undecan-3-yl)propylidene]hydroxylamine is unique due to its specific spirocyclic structure and the presence of the hydroxylamine group. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
87970-13-6 |
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Molecular Formula |
C12H21NO3 |
Molecular Weight |
227.30 g/mol |
IUPAC Name |
N-[3-(1,5-dioxaspiro[5.5]undecan-3-yl)propylidene]hydroxylamine |
InChI |
InChI=1S/C12H21NO3/c14-13-8-4-5-11-9-15-12(16-10-11)6-2-1-3-7-12/h8,11,14H,1-7,9-10H2 |
InChI Key |
HJOQYHVZUHLPIV-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(CC1)OCC(CO2)CCC=NO |
Origin of Product |
United States |
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